molecular formula C10H8F2N2 B2898908 1-(2,4-Difluorobenzyl)imidazole CAS No. 1340454-54-7

1-(2,4-Difluorobenzyl)imidazole

Cat. No.: B2898908
CAS No.: 1340454-54-7
M. Wt: 194.185
InChI Key: CAICIHYFJUCPNA-UHFFFAOYSA-N
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Description

1-(2,4-Difluorobenzyl)imidazole is a chemical compound characterized by the presence of an imidazole ring substituted with a 2,4-difluorobenzyl group. This compound is part of the broader class of imidazoles, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorobenzyl)imidazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruptions in cellular processes. For example, it can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of various substrates . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2/c11-9-2-1-8(10(12)5-9)6-14-4-3-13-7-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAICIHYFJUCPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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